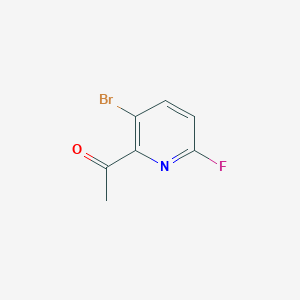

1-(3-Bromo-6-fluoropyridin-2-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromo-6-fluoropyridin-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO/c1-4(11)7-5(8)2-3-6(9)10-7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGVMQPDGYNPGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=N1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601264413 | |

| Record name | Ethanone, 1-(3-bromo-6-fluoro-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601264413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807542-88-6 | |

| Record name | Ethanone, 1-(3-bromo-6-fluoro-2-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807542-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(3-bromo-6-fluoro-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601264413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(3-bromo-6-fluoropyridin-2-yl)ethanone, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document details its structural features, predicted spectroscopic characteristics, plausible synthetic routes, and potential applications as a versatile building block for novel therapeutic agents. The discussion is grounded in the established principles of organic chemistry and supported by data from analogous structures, offering valuable insights for researchers and scientists in the field of pharmaceutical development.

Introduction

Halogenated heterocycles are a cornerstone of modern medicinal chemistry, with fluorine and bromine atoms often incorporated into molecular scaffolds to modulate physicochemical properties, metabolic stability, and target binding affinity. The pyridine ring, a common motif in pharmaceuticals, offers a versatile platform for substitution, enabling fine-tuning of a molecule's biological activity. This compound (Figure 1) is a functionalized pyridine derivative that combines the electronic effects of a bromine atom, a fluorine atom, and an acetyl group. This unique combination of substituents makes it a valuable intermediate for the synthesis of more complex molecules through various cross-coupling and substitution reactions. This guide aims to provide a detailed technical resource on this compound for researchers engaged in the design and synthesis of novel chemical entities.

Figure 1. Chemical Structure of this compound.

Physicochemical and Spectroscopic Properties

While experimental data for this compound is not extensively published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Justification/Source Context |

| Molecular Formula | C₇H₅BrFNO | Based on chemical structure. |

| Molecular Weight | 218.02 g/mol | Calculated from the molecular formula. |

| CAS Number | 1807542-88-6 | Sourced from chemical suppliers.[1][2] |

| Appearance | Likely a solid at room temperature. | Similar substituted acetylpyridines are solids.[3] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General solubility characteristics of similar aromatic ketones. |

| Melting Point | Not available. | No experimental data found in the public domain. |

| Boiling Point | Not available. | No experimental data found in the public domain. |

Spectroscopic Profile (Predicted)

The spectroscopic data for this compound can be anticipated by analyzing the expected chemical shifts and coupling constants for its constituent protons and carbons. These predictions are informed by published data for similar substituted aromatic ketones and pyridines.[1][2][4][5][6][7][8]

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| Pyridine-H | 7.6 - 7.9 | dd | J(H,H) ≈ 8, J(H,F) ≈ 4 | H-4 |

| Pyridine-H | 7.1 - 7.4 | dd | J(H,H) ≈ 8, J(H,F) ≈ 8 | H-5 |

| Acetyl-CH₃ | 2.6 - 2.8 | s | - | -CH₃ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||

| Carbonyl | 195 - 205 | C=O | ||

| Pyridine-C | 160 - 165 (d, ¹JCF ≈ 240-260 Hz) | C-6 | ||

| Pyridine-C | 145 - 155 | C-2 | ||

| Pyridine-C | 140 - 150 (d, JCF ≈ 15-25 Hz) | C-4 | ||

| Pyridine-C | 115 - 125 (d, JCF ≈ 5-10 Hz) | C-5 | ||

| Pyridine-C | 110 - 120 | C-3 | ||

| Acetyl-CH₃ | 25 - 30 | -CH₃ |

Note: These are predicted values and may vary from experimental results. The coupling constants for fluorine are estimations based on typical values for fluoropyridines.

Infrared (IR) Spectroscopy: Key expected IR absorption bands would include:

-

~1700 cm⁻¹: A strong absorption corresponding to the C=O stretch of the ketone.

-

~1600-1450 cm⁻¹: Absorptions related to the C=C and C=N stretching vibrations of the pyridine ring.

-

~1250-1000 cm⁻¹: A strong absorption due to the C-F stretch.

Mass Spectrometry (MS): The mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks of nearly equal intensity). The nominal molecular ion peaks would be at m/z 217 and 219.

Synthesis and Reactivity

Proposed Synthesis

The proposed synthetic pathway is illustrated below:

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Hypothetical):

-

Formation of the Lithiated Intermediate: To a solution of 3-bromo-2,6-difluoropyridine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) is added dropwise. The reaction mixture is stirred at this temperature for a specified period to ensure complete formation of the lithiated species at the 2-position, which is the most acidic site.

-

Acylation: An acetylating agent, such as N,N-dimethylacetamide or acetyl chloride, is then added to the solution at -78 °C. The reaction is allowed to slowly warm to room temperature and is then quenched with a saturated aqueous solution of ammonium chloride.

-

Workup and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product can then be purified by column chromatography on silica gel.

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its three key functional groups: the bromine atom, the fluorine atom, and the acetyl group.

-

Bromine Atom (C-3): The bromine at the 3-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, at this position. The ortho-acetyl group may exert some steric hindrance, potentially influencing reaction rates.

-

Fluorine Atom (C-6): The fluorine atom at the 6-position is activated towards nucleophilic aromatic substitution (SNA) due to the electron-withdrawing nature of the pyridine nitrogen and the acetyl group. This allows for the displacement of the fluorine by various nucleophiles, such as amines, alkoxides, and thiolates, providing a route to a diverse array of 6-substituted pyridines.

-

Acetyl Group (C-2): The methyl protons of the acetyl group are acidic and can be deprotonated to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as aldol condensations and alkylations. The ketone carbonyl can also be a site for nucleophilic attack or can be reduced to an alcohol.

The interplay of these reactive sites makes this compound a highly versatile synthetic intermediate.

Caption: Key reaction pathways for synthetic diversification.

Applications in Drug Discovery

While specific applications of this compound are not extensively documented, its structural motifs are prevalent in a wide range of biologically active molecules. Pyridine derivatives are integral to numerous approved drugs, and the strategic placement of halogen atoms is a well-established strategy in medicinal chemistry.[12]

The utility of this compound in drug discovery can be inferred from the roles of its constituent fragments:

-

Bromo- and Fluoropyridines: These scaffolds are frequently used to construct inhibitors of kinases, proteases, and other enzymes. The halogens can form halogen bonds with protein residues, enhancing binding affinity and selectivity.

-

2-Acetylpyridines: This moiety can act as a hydrogen bond acceptor and its derivatives have been explored for various therapeutic targets.[13][14]

-

Versatile Intermediate: The true value of this molecule lies in its capacity as a versatile building block. Through the selective manipulation of its reactive sites, a diverse library of compounds can be generated for high-throughput screening and lead optimization. For example, the bromine can be used as a handle for late-stage functionalization to explore structure-activity relationships.

Safety and Handling

A specific safety data sheet (SDS) for this compound is not widely available. However, based on the safety information for structurally related compounds such as 1-(3-bromopyridin-2-yl)ethanone and other halogenated pyridines, the following precautions should be observed:[5][12][15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth. Do not induce vomiting. In all cases of exposure, seek medical attention.

-

Conclusion

This compound is a promising and versatile building block for medicinal chemistry and drug discovery. Its unique arrangement of reactive functional groups—a bromine atom amenable to cross-coupling, a fluorine atom susceptible to nucleophilic substitution, and an acetyl group that can undergo various transformations—provides multiple avenues for synthetic diversification. While detailed experimental data on this specific compound is limited, this guide has provided a comprehensive overview of its predicted properties, plausible synthetic routes, and potential applications based on the well-established chemistry of related structures. As the demand for novel and effective therapeutic agents continues to grow, the utility of such strategically functionalized heterocyclic intermediates will undoubtedly increase, making this compound a valuable tool for the synthesis of next-generation pharmaceuticals.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. 1-(5-ブロモ-3-フルオロピリジン-2-イル)エタノン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. scielo.br [scielo.br]

- 6. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 7. spectrabase.com [spectrabase.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]

- 10. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]

- 11. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Structural Elucidation of 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(3-bromo-6-fluoropyridin-2-yl)ethanone is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development due to its potential as a versatile building block for the synthesis of more complex bioactive molecules. The precise arrangement of its substituents—an acetyl group, a bromine atom, and a fluorine atom on the pyridine core—governs its reactivity and potential biological interactions. Therefore, unambiguous structural confirmation is a critical first step in any research and development endeavor involving this compound. This in-depth technical guide provides a comprehensive overview of the methodologies and analytical techniques required for the complete structural elucidation of this compound, framed from the perspective of practical application and experimental causality.

Proposed Synthesis

Synthetic Workflow:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Proposed Radical Acetylation

-

Diazotization: To a cooled (0-5 °C) solution of 2-amino-3-bromo-6-fluoropyridine in aqueous hydrobromic acid, add a solution of sodium nitrite in water dropwise. Stir the resulting diazonium salt solution at this temperature for 30 minutes.

-

Radical Acetylation: To the diazonium salt solution, add a solution of acetaldehyde and iron(II) sulfate heptahydrate in water. Then, add hydrogen peroxide (30% aq.) dropwise, maintaining the temperature below 10 °C.

-

Work-up: After the addition is complete, allow the reaction to stir at room temperature for 2 hours. Extract the mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Structural Elucidation

The cornerstone of structural elucidation lies in the synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer definitive proof of the molecule's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ | ~2.6 | s | - |

| H-4 | ~7.9 | t | ~8.0 (JH4-H5), ~8.0 (JH4-F6) |

| H-5 | ~7.5 | dd | ~8.0 (JH5-H4), ~3.0 (JH5-F6) |

-

Causality: The methyl protons of the acetyl group are expected to be a singlet in the upfield region. The pyridine ring protons (H-4 and H-5) will be in the downfield aromatic region and will show coupling to each other and to the fluorine at position 6. The H-4 proton is expected to appear as a triplet due to coupling to both H-5 and the fluorine. The H-5 proton will appear as a doublet of doublets due to coupling to H-4 and the fluorine.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~195 |

| C-2 | ~150 (d, JC2-F ≈ 15 Hz) |

| C-3 | ~120 |

| C-4 | ~140 (d, JC4-F ≈ 5 Hz) |

| C-5 | ~125 (d, JC5-F ≈ 20 Hz) |

| C-6 | ~160 (d, JC6-F ≈ 250 Hz) |

| CH₃ | ~25 |

-

Causality: The carbonyl carbon will be the most downfield signal. The carbons of the pyridine ring will be in the aromatic region, and those coupled to fluorine will appear as doublets. The C-6 carbon, directly attached to the fluorine, will exhibit a large one-bond coupling constant. The other ring carbons will show smaller two- or three-bond couplings to the fluorine. The methyl carbon will be the most upfield signal.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.

-

2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to confirm H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range H-C connectivities, further confirming the structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to piece together the structure.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of C₇H₅BrFNO (217.96 g/mol ). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) will result in two peaks of nearly equal intensity at m/z ~218 and ~220.

-

Key Fragmentation: A prominent fragment would be the loss of the acetyl group (CH₃CO•), resulting in a fragment ion at m/z ~175 and ~177. Another likely fragmentation is the loss of a bromine radical, leading to a fragment at m/z ~139.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of bromine.

Structural Elucidation Workflow:

Caption: A logical workflow for the structural elucidation of an unknown compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration |

| ~1700 | C=O stretch (ketone) |

| ~1600, ~1450 | C=C and C=N stretching (aromatic ring) |

| ~1250 | C-F stretch |

| ~1000 | C-Br stretch |

-

Causality: The most prominent peak is expected to be the strong absorption from the carbonyl group of the ketone. The characteristic absorptions of the pyridine ring and the carbon-halogen bonds will also be present.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. By combining a plausible synthetic strategy with a thorough analysis of NMR, Mass Spectrometry, and IR data, researchers can confidently confirm the identity and purity of this important chemical intermediate. This guide provides the foundational knowledge and practical protocols necessary to achieve this critical step in the drug discovery and development pipeline.

An In-depth Technical Guide to 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of the heterocyclic building block, 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone. This compound is of significant interest to the pharmaceutical and agrochemical industries as a versatile intermediate for the synthesis of novel bioactive molecules. This document details its structural attributes, predicted physicochemical properties, and characteristic spectral data. Furthermore, this guide outlines a putative synthetic route and discusses its reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Detailed, field-proven experimental protocols are provided to aid researchers in the practical application of this compound.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of FDA-approved drugs. The unique electronic properties of the pyridine ring, combined with the strategic placement of functional groups, allow for the fine-tuning of a molecule's pharmacological and pharmacokinetic profile. The subject of this guide, this compound, is a trifunctionalized pyridine derivative that offers multiple points for chemical modification. The presence of a bromine atom, a fluorine atom, and an acetyl group on the pyridine scaffold makes it a highly valuable and versatile intermediate in drug discovery and development. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl substituents. The fluorine atom can enhance metabolic stability and binding affinity, while the acetyl group provides a handle for further derivatization or can be a key pharmacophoric element itself. This guide aims to provide a detailed technical resource for researchers utilizing this important building block.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The following sections detail the known and predicted properties of this compound.

Physical Properties

The macroscopic properties of a compound, such as its melting point and solubility, are critical for practical handling, reaction setup, and purification. While experimentally determined data for this specific compound is not widely published, predicted values and data from analogous compounds provide a reliable guide.

| Property | Value | Source |

| CAS Number | 1807542-88-6 | --INVALID-LINK-- |

| Molecular Formula | C₇H₅BrFNO | --INVALID-LINK-- |

| Molecular Weight | 218.02 g/mol | --INVALID-LINK-- |

| Appearance | Off-white to yellow solid | --INVALID-LINK-- |

| Predicted Boiling Point | 257.6 ± 40.0 °C | --INVALID-LINK-- |

| Predicted Density | 1.619 ± 0.06 g/cm³ | --INVALID-LINK-- |

| Storage | 2-8°C, under inert gas | --INVALID-LINK-- |

Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and characterization of a chemical compound. While a full experimental dataset for this compound is not publicly available, predicted spectra and data from structurally similar compounds can provide valuable insights. Chemical suppliers often have spectral data available upon request.[1][2][3]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the three protons of the methyl group. The coupling patterns and chemical shifts will be influenced by the electronegative fluorine and bromine atoms.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display seven unique carbon signals corresponding to the molecular formula. The chemical shifts of the carbons in the pyridine ring will be significantly affected by the attached substituents.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretch of the ketone, typically in the range of 1680-1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2) of approximately equal intensity, which is indicative of the presence of a single bromine atom.

Synthesis and Reactivity

The synthetic utility of this compound lies in its trifunctional nature, which allows for a variety of chemical transformations.

Proposed Synthesis

While a specific, peer-reviewed synthesis of this compound is not readily found in the literature, a plausible synthetic route can be proposed based on established organic chemistry principles. A potential pathway could involve the acylation of a suitable bromofluoropyridine precursor.

Caption: A proposed two-step synthesis of the target compound.

This proposed synthesis leverages a lithium-halogen exchange followed by reaction with an electrophile and subsequent oxidation. The choice of reagents and reaction conditions would need to be carefully optimized to achieve a good yield and purity.

Chemical Reactivity and the Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom at the 3-position of the pyridine ring is the primary site for synthetic diversification, most notably through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a powerful tool in this context.[1][4]

The general mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium(0) species.

References

1-(3-Bromo-6-fluoropyridin-2-yl)ethanone molecular weight and formula

An In-depth Technical Guide to 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of this compound, a key heterocyclic building block. It details the compound's fundamental properties, including its precise molecular weight and formula, and extends into its synthesis, reactivity, and applications in medicinal chemistry and materials science.

Introduction

This compound is a strategically-functionalized pyridine derivative that serves as a versatile intermediate in synthetic organic chemistry. The presence of three distinct reactive sites—an acetyl group, a bromine atom, and a fluorine atom—on a pyridine scaffold makes it a highly valuable precursor for constructing complex molecular architectures. The bromine atom is amenable to a wide range of metal-catalyzed cross-coupling reactions, while the electron-withdrawing nature of the fluorine atom and the acetyl group activates the pyridine ring for specific transformations. This guide synthesizes critical data to empower researchers in leveraging this compound's unique chemical attributes for novel discovery programs.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a precise understanding of its identity and physical characteristics. This compound is identified by the CAS Number 1807542-88-6[1][2][3]. Its core properties are summarized below.

Core Identification Data

| Identifier | Value | Source |

| Molecular Formula | C₇H₅BrFNO | [1][3] |

| Molecular Weight | 218.02 g/mol | [3] |

| CAS Number | 1807542-88-6 | [3] |

| IUPAC Name | This compound | [1] |

| Common Synonyms | 1-(3-Bromo-6-fluoro-2-pyridyl)ethanone | [1][3] |

Physicochemical and Computational Data

These properties are critical for planning reactions, purification, and formulation, as well as for computational modeling of drug-receptor interactions.

| Property | Value | Significance |

| Appearance | Off-white to yellow solid | [3] |

| Boiling Point | 257.6 ± 40.0 °C (Predicted) | [3] |

| Density | 1.619 ± 0.06 g/cm³ (Predicted) | [2][3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [3] |

| Topological Polar Surface Area (TPSA) | 29.96 Ų | |

| LogP | 2.1858 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

Molecular Structure and Reactivity Analysis

The utility of this compound stems directly from its unique arrangement of functional groups.

Caption: 2D Structure of this compound.

-

Pyridine Ring : A heterocyclic aromatic core common in pharmaceuticals due to its ability to engage in hydrogen bonding and its metabolic stability.

-

Bromine (C3) : An excellent leaving group for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse carbon and heteroatom substituents.

-

Fluorine (C6) : Modulates the electronic properties of the ring, increasing its electrophilicity. It can also serve as a site for nucleophilic aromatic substitution (SₙAr) under specific conditions. In a drug development context, fluorine can enhance metabolic stability and binding affinity.

-

Acetyl Group (C2) : Provides a handle for a variety of transformations, including aldol condensations, reductions to alcohols, or conversion to other functional groups.

Synthetic Pathways and Methodologies

Caption: Plausible synthetic workflow for the target compound.

Hypothetical Experimental Protocol

This protocol is illustrative and based on established organometallic methodologies for pyridine functionalization. Optimization and safety assessments are mandatory before implementation.

-

Synthesis of 5-Bromo-2-fluoropyridine (Intermediate):

-

To a sealed pressure vessel, add 2,5-dibromopyridine and a source of fluoride, such as anhydrous potassium fluoride (KF) with a phase-transfer catalyst (e.g., 18-crown-6) in an anhydrous polar aprotic solvent like DMSO or sulfolane.

-

Heat the mixture to a high temperature (e.g., 180-220°C) for several hours. The progress is monitored by GC-MS.

-

Causality: This is a nucleophilic aromatic substitution (Halex reaction) where the more labile bromine at the 2-position is displaced by fluoride. High temperatures are required to overcome the activation energy for this substitution on an electron-neutral ring.

-

Upon completion, cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Purify via distillation or column chromatography.

-

-

Acylation to Final Product:

-

In a flame-dried, three-neck flask under an inert atmosphere (Argon), dissolve 5-bromo-2-fluoropyridine in anhydrous THF.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of lithium diisopropylamide (LDA) in THF (typically 1.05 equivalents) dropwise, maintaining the temperature below -70°C. Stir for 1-2 hours.

-

Causality: LDA is a strong, non-nucleophilic base. It deprotonates the most acidic proton on the ring, which is at the C3 position, directed by the ortho-fluorine atom.

-

Slowly add N,N-dimethylacetamide (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the final compound.

-

Applications in Research and Development

The true value of this compound lies in its capacity as a versatile scaffold for building more complex molecules, particularly in the pharmaceutical and agrochemical industries[4].

References

Spectroscopic Profiling of 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone, a substituted pyridine derivative of interest to researchers and professionals in drug discovery and development. The elucidation of its chemical structure through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) is paramount for its unequivocal identification and quality control. This document offers a detailed interpretation of its predicted spectroscopic data, grounded in fundamental principles and supported by established methodologies.

Introduction to the Spectroscopic Analysis of Substituted Pyridines

This compound possesses a unique substitution pattern on the pyridine ring, featuring an acetyl group at the 2-position, a bromine atom at the 3-position, and a fluorine atom at the 6-position. This arrangement of electron-withdrawing and donating groups significantly influences the electronic environment of the molecule, resulting in a distinct spectroscopic fingerprint. Understanding these influences is key to accurately interpreting the NMR, IR, and MS data. The methodologies presented herein are designed to provide a robust framework for the characterization of this and structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to reveal two aromatic protons and a methyl group singlet. The chemical shifts are influenced by the electronegativity of the nitrogen, fluorine, and bromine atoms, as well as the anisotropic effect of the carbonyl group.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ | 2.6 - 2.8 | Singlet (s) | N/A |

| H-4 | 7.8 - 8.0 | Doublet of doublets (dd) | J(H4-H5) ≈ 8-9, J(H4-F) ≈ 2-3 |

| H-5 | 7.4 - 7.6 | Doublet of doublets (dd) | J(H5-H4) ≈ 8-9, J(H5-F) ≈ 4-5 |

Rationale for Predictions:

-

CH₃: The acetyl methyl protons are expected to appear as a singlet in the region of 2.6-2.8 ppm. The deshielding is due to the adjacent electron-withdrawing carbonyl group.

-

Aromatic Protons (H-4 and H-5): The two pyridine ring protons will appear in the aromatic region. H-4 is expected to be downfield of H-5 due to the combined electron-withdrawing effects of the adjacent nitrogen and the bromine at the 3-position. The coupling between H-4 and H-5 will result in a doublet for each, and these will be further split by the fluorine at the 6-position, leading to doublets of doublets.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The chemical shifts are highly dependent on the substituents.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 195 - 205 |

| C-2 | 150 - 155 |

| C-3 | 115 - 120 |

| C-4 | 140 - 145 |

| C-5 | 120 - 125 |

| C-6 | 160 - 165 (d, J(C-F) ≈ 240-250 Hz) |

| CH₃ | 25 - 30 |

Rationale for Predictions:

-

C=O: The carbonyl carbon is the most deshielded, appearing significantly downfield.

-

C-6: This carbon is directly attached to the highly electronegative fluorine atom, causing a large downfield shift and a characteristic large one-bond carbon-fluorine coupling constant.

-

C-2 and C-4: These carbons are deshielded due to their proximity to the nitrogen atom.

-

C-3: The carbon bearing the bromine atom will be influenced by the halogen's electronegativity and heavy atom effect.

-

C-5: This carbon is expected to be the most shielded of the aromatic carbons.

-

CH₃: The methyl carbon will appear in the typical aliphatic region.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Instrumental Setup and Data Acquisition:

-

The NMR spectra should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H NMR.

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve optimal homogeneity.

-

For ¹H NMR, a standard single-pulse experiment is used. Key parameters include a 30-45° pulse angle, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to obtain singlets for all carbons. A larger spectral width (e.g., 0-220 ppm) and a longer relaxation delay may be necessary.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key absorption bands will be those corresponding to the carbonyl group and the aromatic pyridine ring.

Predicted IR Spectral Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Aromatic Ketone) | 1690 - 1710 | Strong |

| C=N, C=C (Aromatic Ring) | 1550 - 1600 | Medium-Strong |

| C-H (Aromatic) | 3000 - 3100 | Weak-Medium |

| C-H (Aliphatic, CH₃) | 2850 - 3000 | Weak-Medium |

| C-F | 1200 - 1300 | Strong |

| C-Br | 500 - 600 | Medium |

Rationale for Predictions:

-

C=O Stretch: The carbonyl group of an aromatic ketone typically absorbs in the range of 1680-1700 cm⁻¹. The presence of the electronegative pyridine ring and halogen substituents is expected to shift this to the higher end of the range.[1][2]

-

Aromatic Ring Stretches: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1550-1600 cm⁻¹ region.[1]

-

C-F and C-Br Stretches: The carbon-fluorine and carbon-bromine stretching vibrations will be present in the fingerprint region and are strong indicators of halogenation.

Experimental Protocol for IR Spectroscopy

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumental Setup and Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The data is usually presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Caption: Workflow for IR spectroscopic analysis using ATR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elemental composition.

Predicted Mass Spectrum and Fragmentation Pattern

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic M and M+2 isotopic pattern for all bromine-containing fragments.

Predicted Major Fragments:

| m/z | Proposed Fragment | Notes |

| 217/219 | [M]⁺ | Molecular ion |

| 202/204 | [M - CH₃]⁺ | Loss of a methyl radical |

| 174/176 | [M - COCH₃]⁺ | Loss of the acetyl group |

| 138 | [M - Br]⁺ | Loss of a bromine radical |

| 95 | [C₅H₂FN]⁺ | Further fragmentation |

Rationale for Fragmentation:

-

Molecular Ion: The initial ionization will produce the molecular ion [C₇H₅BrFNO]⁺.

-

Loss of Methyl Radical: A common fragmentation pathway for ketones is the alpha-cleavage, leading to the loss of the methyl group.

-

Loss of Acetyl Group: Cleavage of the bond between the pyridine ring and the carbonyl group will result in the loss of the entire acetyl group.

-

Loss of Bromine: The C-Br bond can cleave to lose a bromine radical, a common fragmentation for halogenated compounds.

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound.

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumental Setup and Data Acquisition:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, typically operated at 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: A temperature gradient program, for example, starting at 50 °C and ramping up to 280 °C.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A mass range of m/z 40-400 is typically sufficient.

-

Caption: Workflow for GC-MS analysis.

Conclusion

The combined application of NMR, IR, and MS provides a powerful and comprehensive approach to the structural elucidation of this compound. The predicted spectroscopic data and fragmentation patterns outlined in this guide serve as a valuable reference for researchers working with this compound. Adherence to the described experimental protocols will ensure the generation of high-quality data, enabling confident structural confirmation and purity assessment, which are critical in the fields of medicinal chemistry and materials science.

References

An In-Depth Technical Guide to Determining the Solubility of 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that governs reaction kinetics, purification strategies, and ultimately, the bioavailability of a drug product. This guide provides a comprehensive framework for researchers to determine the solubility of 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone, a substituted pyridinyl ethanone likely utilized as a key building block in medicinal chemistry. We will delve into the theoretical principles of solubility, present a detailed, field-proven experimental protocol based on the gold-standard shake-flask method, and offer guidance on data interpretation. The methodologies outlined herein are designed to be robust, self-validating, and grounded in established scientific principles to ensure the generation of high-quality, reliable data essential for advancing drug discovery and development programs.

Introduction: The Critical Role of Solubility

This compound is a heterocyclic ketone whose utility in pharmaceutical synthesis is significant. The precise understanding of its solubility in various organic solvents is not merely an academic exercise; it is a fundamental necessity for process chemistry and formulation development.[1] Inefficient solubility can lead to challenges in reaction homogeneity, difficulties in achieving desired purity levels during crystallization, and significant hurdles in developing viable drug delivery systems.[1][2] This guide, therefore, serves as a practical, hands-on manual for scientists to systematically evaluate and understand the solubility profile of this compound.

Theoretical Framework: Factors Governing Solubility

The solubility of a solid in a liquid is governed by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The process of dissolution requires overcoming the solute's crystal lattice energy and creating a cavity within the solvent, followed by the solvation of the solute molecules.[3] The overarching principle is "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[4][5][6]

Physicochemical Properties of this compound

To predict the solubility of this compound, we must first analyze its molecular structure.

-

Structure:

-

Molecular Formula: C₇H₅BrFNO

-

Molecular Weight: 218.02 g/mol [7]

-

-

Key Structural Features & Polarity Analysis:

-

Polar Groups: The structure contains several polar features: the ketone carbonyl group (C=O), the pyridine nitrogen (N), and the carbon-fluorine (C-F) and carbon-bromine (C-Br) bonds. The carbonyl oxygen and the pyridine nitrogen can act as hydrogen bond acceptors.[8]

-

Aromatic System: The fluoropyridine ring is an aromatic system, which contributes a degree of nonpolar character.

-

Overall Polarity: The combination of these features suggests that this compound is a moderately polar molecule. Its solubility will be highest in solvents that can effectively interact with its polar functional groups without being repelled by the aromatic ring.[9]

-

Impact of Solvent Properties

The choice of solvent is paramount. Solvents are broadly classified based on their polarity, which is often quantified by their dielectric constant and dipole moment.[10]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can donate hydrogen bonds and will interact strongly with the carbonyl oxygen and pyridine nitrogen of the solute. They are generally good solvents for polar compounds.[10]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate, THF, Dichloromethane): These solvents have significant dipole moments but do not donate hydrogen bonds. They are excellent at dissolving compounds with polar functional groups through dipole-dipole interactions.[10]

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and primarily interact through weak van der Waals forces. They are less likely to be effective solvents for this moderately polar compound.[4]

Temperature Effects

For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[4][11] This is because the additional thermal energy helps to overcome the solute's crystal lattice energy, favoring the endothermic process of dissolution.[11] Any solubility determination must, therefore, be performed at a controlled and specified temperature.

Experimental Determination of Solubility

The following sections provide a practical guide to quantitatively measuring the solubility of this compound.

Selection of Appropriate Organic Solvents

A well-chosen set of solvents spanning a range of polarities will provide a comprehensive solubility profile. The following table lists recommended solvents for initial screening.

| Solvent | Class | Polarity Index | Dielectric Constant (20°C) | Rationale |

| Hexane | Nonpolar | 0.1 | 1.88 | Establishes a baseline for nonpolar solubility. |

| Toluene | Nonpolar (Aromatic) | 2.4 | 2.38 | Tests solubility in an aromatic, nonpolar environment. |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 8.93 | A common, moderately polar solvent. |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.58 | A good solvent for many organic compounds. |

| Ethyl Acetate | Polar Aprotic | 4.4 | 6.02 | An ester with moderate polarity. |

| Acetone | Polar Aprotic | 5.1 | 20.7 | A highly polar aprotic solvent. |

| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | A highly polar solvent, common in chromatography. |

| Methanol | Polar Protic | 5.1 | 32.70 | A polar protic solvent capable of hydrogen bonding. |

| Data sourced from various chemical property databases.[12][13][14] |

Protocol: The Equilibrium Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement approach.[15][16]

Objective: To determine the saturation concentration of this compound in selected organic solvents at a constant temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials (e.g., 4 mL) with PTFE-lined screw caps

-

Thermostatted shaker/incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology:

-

Preparation: Set the thermostatted shaker to the desired temperature (e.g., 25 °C). Label vials for each solvent to be tested.

-

Addition of Solute and Solvent: Add an excess amount of solid this compound to each vial. "Excess" is critical; there must be undissolved solid visible throughout the experiment to ensure saturation is reached. A good starting point is ~10-20 mg.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the respective solvent into each vial.

-

Equilibration: Securely cap the vials and place them in the thermostatted shaker. Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is standard practice; 48-72 hours may be necessary for slowly dissolving compounds.[1] The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed in a temperature-controlled environment for at least 2 hours to allow undissolved solids to settle. This step is crucial to avoid aspirating solid particles.

-

Sample Collection: Carefully withdraw a small aliquot of the supernatant (the clear liquid phase) using a syringe.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic solid particles, which would otherwise lead to an overestimation of solubility. Causality: The filter must be chemically compatible with the solvent to prevent leaching of contaminants or absorption of the analyte.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument. A precise dilution factor is essential for accurate back-calculation.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the solute.

Analytical Quantification

A robust analytical method is required to measure the solute concentration. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is often the method of choice due to its specificity and sensitivity.

-

Method Validation: A calibration curve must be generated using standard solutions of this compound of known concentrations. The curve must demonstrate linearity (R² > 0.999) over the expected concentration range of the diluted samples.

Data Presentation and Interpretation

Solubility data should be recorded in a clear, tabular format. Calculations should convert the measured concentration back to the original saturated solution concentration and be expressed in common units.

Calculation: Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

Template for Reporting Solubility Data:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |

| Hexane | 25.0 | [Experimental Value] | [Calculated Value] | e.g., Sparingly Soluble |

| Toluene | 25.0 | [Experimental Value] | [Calculated Value] | e.g., Soluble |

| Dichloromethane | 25.0 | [Experimental Value] | [Calculated Value] | e.g., Freely Soluble |

| ... | ... | ... | ... | ... |

Interpretation: The results should be analyzed in the context of the theoretical principles discussed in Section 2.0. A high solubility in polar aprotic solvents like acetone and acetonitrile would be expected, given the solute's structure. Conversely, low solubility in hexane would confirm the importance of the polar functional groups for solvation. This empirical data is invaluable for selecting appropriate solvents for chemical reactions, extractions, and crystallizations.

Workflow and Logic Diagram

The following diagram illustrates the logical flow of the solubility determination process, from initial planning to final data analysis.

Caption: Experimental workflow for determining equilibrium solubility.

Conclusion

This technical guide has outlined a robust, scientifically-grounded methodology for determining the solubility of this compound in organic solvents. By combining a strong theoretical understanding with the practical execution of the equilibrium shake-flask method, researchers can generate the accurate and reliable data necessary to guide reaction optimization, purification strategies, and formulation development. Adherence to these self-validating protocols ensures the integrity of the results, empowering scientists to make informed decisions and accelerate their research and development timelines.

References

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone AldrichCPR 1160936-52-6 [sigmaaldrich.com]

- 8. app.studyraid.com [app.studyraid.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]

- 12. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 13. Solvent Physical Properties [people.chem.umass.edu]

- 14. www1.chem.umn.edu [www1.chem.umn.edu]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. benchchem.com [benchchem.com]

The Strategic Utility of 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Bromo-6-fluoropyridin-2-yl)ethanone has emerged as a highly versatile and strategically important building block in the lexicon of medicinal chemistry. Its unique substitution pattern, featuring a reactive acetyl group, a synthetically malleable bromine atom, and an electron-withdrawing fluorine atom on a pyridine core, offers a trifecta of opportunities for molecular elaboration. This guide provides a comprehensive technical overview of the core applications of this compound, with a particular focus on its role in the construction of fused heterocyclic systems, most notably imidazo[1,2-a]pyridines, which are prominent scaffolds in numerous therapeutic areas. We will delve into the synthetic rationale, provide detailed experimental protocols, and explore the mechanistic underpinnings of its utility in the development of novel therapeutic agents.

Introduction: The Architectural Advantages of a Privileged Scaffold Precursor

The pyridine ring is a cornerstone of contemporary drug design, prized for its ability to engage in a multitude of non-covalent interactions with biological targets and its favorable pharmacokinetic profile. The strategic functionalization of this core is paramount in the quest for novel therapeutics with enhanced potency and selectivity. This compound (Figure 1) is a prime example of a well-conceived building block, offering medicinal chemists a pre-functionalized scaffold ripe for diversification.

The bromine atom at the 3-position serves as a versatile handle for a wide array of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, and amino substituents. The acetyl group at the 2-position is a key reactive center for the construction of fused heterocyclic rings, a common strategy to impart conformational rigidity and explore novel chemical space. Furthermore, the fluorine atom at the 6-position can significantly influence the compound's physicochemical properties, often leading to improved metabolic stability, enhanced binding affinity, and favorable membrane permeability.

Figure 1: Structure of this compound.

Core Application: Synthesis of Imidazo[1,2-a]pyridine Scaffolds

A preeminent application of this compound lies in the synthesis of imidazo[1,2-a]pyridines, a class of fused bicyclic heterocycles that constitute the core of numerous approved drugs and clinical candidates.[1] These scaffolds are recognized as "privileged structures" due to their ability to bind to a wide range of biological targets, including kinases, phosphodiesterases, and G-protein coupled receptors.[1]

The classical synthetic route to imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone. In this context, the acetyl group of this compound can be readily α-brominated to yield the corresponding 2-bromo-1-(3-bromo-6-fluoropyridin-2-yl)ethanone, a highly reactive intermediate for cyclization reactions.

Mechanistic Rationale and Experimental Workflow

The synthesis of the imidazo[1,2-a]pyridine scaffold from this compound and an appropriately substituted aminopyrazine proceeds via a well-established reaction cascade. The workflow typically involves an initial α-bromination of the ketone followed by a condensation and cyclization reaction.

start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="α-Bromination\n(e.g., Br2, HBr/HOAc)", fillcolor="#FBBC05", fontcolor="#202124"]; intermediate2 [label="2-Bromo-1-(3-bromo-6-fluoropyridin-2-yl)ethanone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reagent [label="Aminopyrazine Derivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; final_product [label="Imidazo[1,2-a]pyrazine Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> intermediate1 [label="Step 1"]; intermediate1 -> intermediate2; intermediate2 -> final_product [label="Step 2:\nCondensation &\nCyclization"]; reagent -> final_product; }

Figure 2: General workflow for the synthesis of imidazo[1,2-a]pyrazine derivatives.

Detailed Experimental Protocol: Synthesis of a 2-(Bromopyridin-yl)imidazo[1,2-a]pyrazine Derivative

The following protocol is adapted from established literature procedures for the synthesis of related imidazo[1,2-a]pyrazine structures and serves as a representative example of the utility of this compound.[2]

Step 1: α-Bromination of this compound

-

Materials:

-

This compound

-

Bromine (Br₂)

-

48% Hydrobromic acid (HBr) in acetic acid

-

Anhydrous diethyl ether

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in a minimal amount of glacial acetic acid.

-

Add a solution of 48% HBr in acetic acid (catalytic amount).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise while maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to afford the crude 2-bromo-1-(3-bromo-6-fluoropyridin-2-yl)ethanone, which can be used in the next step without further purification.

-

Step 2: Condensation and Cyclization with an Aminopyrazine

-

Materials:

-

Crude 2-bromo-1-(3-bromo-6-fluoropyridin-2-yl)ethanone from Step 1

-

Substituted 2-aminopyrazine (e.g., 2-amino-3-methylpyrazine) (1.0 eq)

-

Anhydrous ethanol

-

Sodium bicarbonate

-

-

Procedure:

-

Dissolve the crude α-bromoketone in anhydrous ethanol.

-

Add the substituted 2-aminopyrazine to the solution.

-

Add sodium bicarbonate (2.0 eq) to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by column chromatography on silica gel to yield the desired 2-(3-bromo-6-fluoropyridin-2-yl)imidazo[1,2-a]pyrazine derivative.

-

Potential Therapeutic Applications of Derived Scaffolds

The imidazo[1,2-a]pyridine and related fused heterocyclic scaffolds synthesized from this compound are of significant interest in several therapeutic areas, primarily due to their ability to function as kinase inhibitors.

Kinase Inhibition in Oncology

Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The imidazo[1,2-a]pyridine scaffold has been successfully employed in the design of inhibitors for a variety of kinases, including:

-

Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer, and imidazo[1,2-a]pyridine derivatives have shown promise as inhibitors of this pathway.[3]

-

Aurora Kinases: These serine/threonine kinases are essential for cell cycle regulation, and their inhibition is a validated anti-cancer strategy.[4]

-

Platelet-Derived Growth Factor Receptor (PDGFR): Imidazo[1,2-a]pyridines have been developed as potent inhibitors of PDGFR, a receptor tyrosine kinase involved in tumor angiogenesis and growth.[5]

GF [label="Growth Factor", fillcolor="#F1F3F4"]; RTK [label="Receptor Tyrosine Kinase\n(e.g., PDGFR)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; CellCycle [label="Cell Cycle Progression\n(Aurora Kinases)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="Imidazo[1,2-a]pyridine\nDerivative", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

GF -> RTK; RTK -> PI3K; PI3K -> Akt; Akt -> mTOR; mTOR -> Proliferation; CellCycle -> Proliferation; Inhibitor -> PI3K [arrowhead=tee, color="#EA4335", style=dashed]; Inhibitor -> CellCycle [arrowhead=tee, color="#EA4335", style=dashed]; Inhibitor -> RTK [arrowhead=tee, color="#EA4335", style=dashed]; }

Figure 3: Simplified signaling pathways targeted by imidazo[1,2-a]pyridine-based kinase inhibitors.

Other Therapeutic Areas

Beyond oncology, the versatility of the imidazo[1,2-a]pyridine scaffold has led to its exploration in other disease areas, including:

-

Infectious Diseases: Certain derivatives have demonstrated potent antitubercular and antifungal activities.[6]

-

Central Nervous System (CNS) Disorders: The scaffold is present in drugs targeting CNS disorders, such as the hypnotic agent Zolpidem.[1]

-

Inflammatory Diseases: The potential for modulating inflammatory pathways through kinase inhibition makes these compounds attractive for the treatment of autoimmune and inflammatory conditions.

Conclusion and Future Perspectives

This compound stands as a testament to the power of rational building block design in modern medicinal chemistry. Its strategically placed functional groups provide a robust platform for the synthesis of complex and biologically active molecules, with a particular emphasis on the highly sought-after imidazo[1,2-a]pyridine scaffold. The continued exploration of this versatile intermediate is poised to yield a new generation of therapeutic agents targeting a wide range of human diseases. Future efforts will likely focus on expanding the diversity of heterocyclic systems accessible from this starting material and leveraging its unique electronic properties to fine-tune the pharmacokinetic and pharmacodynamic profiles of novel drug candidates.

References

- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]

- 4. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imidazo [1,2-a]pyridine compounds, synthesis thereof, and methods of using same - Patent US-9309238-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Optimal Storage of 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone

Introduction

1-(3-Bromo-6-fluoropyridin-2-yl)ethanone is a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry. As a versatile building block, its purity and stability are paramount for the successful synthesis of complex molecules, particularly in the drug development pipeline. The presence of a brominated and fluorinated pyridine ring, coupled with a reactive acetyl group, confers a unique chemical profile that necessitates carefully controlled storage and handling. Deviations from optimal conditions can lead to degradation, introducing impurities that can compromise experimental outcomes, reduce yields, and complicate purification processes.

This technical guide provides an in-depth analysis of the chemical stability of this compound. It outlines inferred degradation pathways based on the reactivity of its constituent functional groups and provides field-proven protocols for its storage and handling. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to preserve the integrity of this valuable reagent, ensuring reproducibility and accuracy in their scientific endeavors.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential for developing appropriate storage strategies.

| Property | Value | Reference |

| CAS Number | 1807542-88-6 | [1][2] |

| Molecular Formula | C₇H₅BrFNO | [1] |

| Molecular Weight | 218.02 g/mol | [1] |

| Physical Form | Solid | [3][4] |

| SMILES | CC(=O)C1=C(Br)C=CC(F)=N1 | [1] |

Diagram: Chemical Structure of this compound

Caption: Molecular structure of this compound.

Chemical Stability Profile

The stability of this compound is governed by its halogenated pyridine core and the acetyl substituent. While specific degradation data for this exact molecule is not extensively published, we can infer potential vulnerabilities from related pyridine derivatives.[5][6][7]

3.1 Intrinsic Stability and Potential Degradation Pathways

The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen generally enhances the stability of the aromatic ring. However, several potential degradation routes exist:

-

Hydrolysis: Under strongly acidic or basic conditions, the acetyl group could be susceptible to hydrolysis, although this is less likely under typical storage conditions. The carbon-bromine bond may also undergo slow nucleophilic substitution in the presence of strong nucleophiles.

-

Oxidation: The pyridine nitrogen is susceptible to oxidation, which would lead to the formation of the corresponding N-oxide.[5] This is a common degradation pathway for pyridine-containing compounds and can be accelerated by exposure to atmospheric oxygen and certain contaminants.

-

Photodegradation: Aromatic and halogenated compounds can be sensitive to UV light. Prolonged exposure could induce radical-based reactions, potentially leading to debromination or the formation of complex adducts.[5]

-

Thermal Stress: While the compound is a solid with a likely high melting point, excessive heat can accelerate all degradation pathways. Supplier data for a related isomer suggests avoiding repeated freeze-thaw cycles, which can introduce moisture and physically stress the material, potentially increasing its surface area and reactivity.[8]

Diagram: Potential Degradation Pathways

Caption: Inferred degradation pathways for this compound.

Recommended Storage and Handling Protocols

To ensure the long-term integrity and performance of this compound, strict adherence to the following storage and handling protocols is critical.

4.1 Optimal Storage Conditions

The primary goal is to mitigate exposure to moisture, oxygen, light, and heat.

| Parameter | Recommendation | Rationale |

| Temperature | Long-Term: -20°C to -80°C[8]Short-Term: 2°C to 8°C (refrigerated)[1] | Low temperatures drastically reduce the rate of all potential chemical degradation reactions. Segregating long-term and short-term storage minimizes temperature fluctuations for the bulk material. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes the risk of oxidation, particularly the formation of N-oxides on the pyridine ring. |

| Light | Store in an amber or opaque vial, inside a dark cabinet. | Prevents potential photodegradation from UV light exposure.[9] |

| Container | Tightly sealed, chemically resistant glass vial (e.g., borosilicate). | Prevents ingress of atmospheric moisture and oxygen. A tight seal is crucial.[9][10][11] |

| Humidity | Store in a dry environment. Use of a desiccator is recommended. | Minimizes water absorption and reduces the potential for hydrolysis.[10][11] |

4.2 Protocol for Handling and Aliquoting

Proper handling is essential to prevent contamination and degradation of the bulk stock.

-

Equilibration: Before opening, allow the container to equilibrate to ambient temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Environment: Whenever possible, handle the compound inside a glovebox or under a gentle stream of inert gas (e.g., nitrogen or argon).

-

Dispensing: Use clean, dry spatulas and weighing instruments. Promptly and securely reseal the main container after dispensing the required amount.

-

Aliquoting: For frequent use, it is best practice to aliquot the bulk material into smaller, single-use vials. This avoids repeated opening of the primary container and protects the bulk stock from degradation.[8]

-

Safety: Always handle the compound in a well-ventilated area or a chemical fume hood.[11][12] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a lab coat, as the compound is classified as harmful and an irritant.[3][13]

4.3 Incompatible Materials

To prevent unintended reactions, store this compound segregated from the following:

-

Strong oxidizing agents

-

Strong acids and bases[9]

-

Reactive metals

Experimental Workflow: Forced Degradation Study

To validate the stability of a specific batch or to understand its degradation profile under specific experimental conditions, a forced degradation study is the authoritative approach. This protocol provides a framework for such an investigation.

Diagram: Forced Degradation Experimental Workflow

Caption: Workflow for a forced degradation study of the target compound.

Step-by-Step Methodology:

-

Prepare a Control Sample (T=0): Dissolve a known quantity of the compound in a suitable solvent (e.g., acetonitrile). Immediately dilute to the target analytical concentration and analyze via HPLC-UV/MS. This serves as the baseline.

-

Acidic Hydrolysis: To an aliquot of the stock solution, add 0.1 M HCl. Incubate at 60°C. Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of NaOH, dilute, and analyze.[5]

-

Basic Hydrolysis: To an aliquot, add 0.1 M NaOH. Incubate at 60°C. Withdraw samples, neutralize with HCl, dilute, and analyze.[5]

-

Oxidative Degradation: To an aliquot, add a solution of 3% hydrogen peroxide. Keep at room temperature. Withdraw samples at various time points, quench if necessary (e.g., with sodium sulfite), dilute, and analyze.

-

Photostability: Expose a solid sample and a solution sample to a calibrated UV light source. Shield a control sample in foil. Analyze both samples after a defined exposure period.

-

Data Analysis: Compare the chromatograms of the stressed samples to the T=0 control. A decrease in the main peak area and the appearance of new peaks indicate degradation. Mass spectrometry data can be used to tentatively identify the mass of the degradation products, providing clues to the degradation pathway.

Conclusion